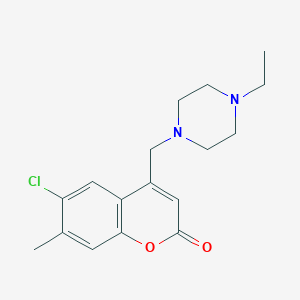

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one

Description

6-Chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a substituted chromen-2-one scaffold. The compound features:

- A chloro group at position 6, which enhances lipophilicity and may influence electronic properties.

- A methyl group at position 7, contributing to steric effects and metabolic stability.

- A 4-ethylpiperazinylmethyl substituent at position 4, introducing a basic nitrogen center that can modulate solubility and receptor interactions.

Properties

IUPAC Name |

6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c1-3-19-4-6-20(7-5-19)11-13-9-17(21)22-16-8-12(2)15(18)10-14(13)16/h8-10H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCVRANLAVZAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.

Alkylation: The 4-position can be functionalized with the ethylpiperazinylmethyl group through a nucleophilic substitution reaction. This step typically involves the reaction of the chromenone intermediate with 1-(chloromethyl)-4-ethylpiperazine under basic conditions.

Methylation: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to remove or modify functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to other bioactive chromenones. It could be investigated for potential activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Medicine

In medicine, derivatives of chromenones are known for their therapeutic potential. This compound could be explored for its potential as a lead compound in drug discovery, particularly for diseases where chromenone derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one would depend on its specific biological target. Generally, chromenones exert their effects by interacting with various enzymes, receptors, or other proteins. For instance, they may inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents at positions 4, 6, 7, or the piperazine moiety. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

*Calculated based on PubChem data for analogous compounds.

Key Findings from Comparative Studies

Impact of Piperazine Substitution :

- The ethyl group on the piperazine ring in the target compound increases lipophilicity (predicted logP ~2.5) compared to methyl-substituted analogs (logP ~2.1) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Aryl-piperazine derivatives (e.g., 3-chlorophenyl substitution in ) exhibit stronger π-π interactions with biological targets, as evidenced by docking studies on antimicrobial activity .

Positional Effects of Functional Groups: Hydroxy groups at C6 or C7 (e.g., ) improve solubility but may decrease metabolic stability due to susceptibility to glucuronidation.

Synthetic Accessibility :

- The target compound can be synthesized via Mannich reactions , similar to methods described for 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one . Ethylpiperazine would replace methylpiperazine in the reaction.

Research Implications and Limitations

- Biological Activity Gaps : While analogs like 5,7-dihydroxy-4-propyl-2H-chromen-2-one show antimicrobial and antitumor activity , specific data for the target compound are lacking.

- Structural Insights : Crystallographic studies using tools like SHELXL and Mercury CSD could elucidate conformational differences between ethyl- and methyl-piperazine derivatives.

Biological Activity

6-Chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, recognized for its diverse biological activities. This compound's unique structure, characterized by the presence of chloro, hydroxy, and piperazinyl groups, contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.

- IUPAC Name : 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one

- Molecular Formula : C16H19ClN2O3

- Molecular Weight : 322.7867 g/mol

- CAS Number : 903183-83-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit DNA synthesis in microbial cells and interfere with signaling pathways in cancer cells, leading to apoptosis. The compound's effects on various kinases and enzymes are crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one. The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as a multikinase inhibitor.

In vitro studies have shown that this compound induces growth arrest in tumor cells by blocking key signaling pathways necessary for cellular proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against different pathogens is still emerging.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers reported that 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one demonstrated potent inhibitory activity against CDK4 and CDK6 kinases, which are critical for cell cycle regulation in cancer cells. The study highlighted that treatment with this compound resulted in significant apoptosis in RB-positive human tumor cell lines, showcasing its potential as a cancer therapeutic agent .

Case Study 2: Kinase Profiling

A comprehensive kinase profiling revealed that the compound acts as a multikinase inhibitor with notable activity against several kinases involved in cancer progression, including ARK5 and PI3Kδ. The findings suggest that the compound could be developed further for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.